Cas no 1019466-53-5 (3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide)

1019466-53-5 structure
상품 이름:3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide 화학적 및 물리적 성질
이름 및 식별자
-
- 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
- Z68107497
- 3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
-
- 인치: 1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14)
- InChIKey: MXWLUHBSOSTGBU-UHFFFAOYSA-N
- 미소: ClC1=C(C=CC(=C1)C(NCCOC)=O)O
계산된 속성
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 4
- 복잡도: 213
- 토폴로지 분자 극성 표면적: 58.6
- 소수점 매개변수 계산 참조값(XlogP): 1.1
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118125-5.0g |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 5g |
$1530.0 | 2023-06-08 | |
TRC | C383608-100mg |
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 100mg |
$ 230.00 | 2022-06-06 | ||
Enamine | EN300-118125-250mg |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95.0% | 250mg |
$216.0 | 2023-10-03 | |
1PlusChem | 1P01A33Y-100mg |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 100mg |
$243.00 | 2023-12-27 | |
1PlusChem | 1P01A33Y-250mg |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 250mg |
$320.00 | 2023-12-27 | |
1PlusChem | 1P01A33Y-2.5g |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 2.5g |
$1340.00 | 2023-12-27 | |
Enamine | EN300-118125-50mg |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95.0% | 50mg |
$101.0 | 2023-10-03 | |
Enamine | EN300-118125-10000mg |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95.0% | 10000mg |
$2269.0 | 2023-10-03 | |
1PlusChem | 1P01A33Y-5g |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 5g |
$1953.00 | 2023-12-27 | |
1PlusChem | 1P01A33Y-1g |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide |
1019466-53-5 | 95% | 1g |
$715.00 | 2023-12-27 |
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide 관련 문헌
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
2. Back matter
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
1019466-53-5 (3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide) 관련 제품
- 2248837-98-9(rac-(4aR,7aS)-4-2-(ethenesulfonyl)ethyl-2,2-dimethyl-hexahydro-2H-furo3,4-b1,4oxazine)
- 1996312-24-3(1-(2-Phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2411193-87-6(N-2-(dimethylcarbamoyl)-2-phenylethylbut-2-ynamide)
- 353793-11-0(1-methyl-4-4-(morpholin-4-yl)phenyl-10-oxa-4-azatricyclo5.2.1.0^{2,6}dec-8-ene-3,5-dione)
- 116277-82-8(sodium 1-chloroethane-1-sulfonate)
- 876671-64-6(8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1060328-13-3(2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide)
- 2137603-59-7(Cyclobutane, 1-(bromomethyl)-1-(2-methyl-2-propen-1-yl)-)
- 851810-53-2(5-(4-benzylpiperazin-1-yl)(3-fluorophenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2034312-53-1(N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-benzothiophene-2-carboxamide)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약
